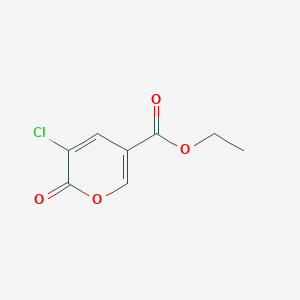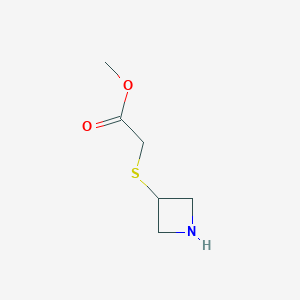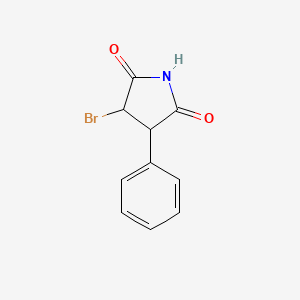![molecular formula C22H25N3S2 B13013691 2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It consists of alternating benzodithiophene (BDT) and benzotriazole (BTz) units in its backbone.
- The compound exhibits low bandgap characteristics, making it suitable for photovoltaic devices.
2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole: , is a conjugated polymer with promising properties for applications in organic electronics.
Vorbereitungsmethoden
- PBDTDTBTz can be synthesized via a typical Stille coupling polymerization method.
- The reaction involves coupling BDT and BTz monomers using palladium catalysts.
- Industrial production methods may involve scalable processes, such as solution-based or solid-state polymerization.
Analyse Chemischer Reaktionen
- PBDTDTBTz undergoes various reactions:
Oxidation: It can be oxidized to form radical cations.
Reduction: Reduction leads to radical anions.
Substitution: Functionalization of side chains or aromatic rings.
- Common reagents include oxidants (e.g., FeCl₃), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
- Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Organic Photovoltaics (OPVs): PBDTDTBTz is used as an electron-donating material in bulk heterojunction solar cells.
Field-Effect Transistors (FETs): It shows promise as a semiconductor in FETs due to its charge transport properties.
Sensors: PBDTDTBTz-based sensors detect analytes through changes in conductivity or fluorescence.
Light-Emitting Diodes (LEDs): It can serve as an emissive layer in solution-processed LEDs.
Wirkmechanismus
- In OPVs, PBDTDTBTz absorbs photons, generating excitons.
- Excitons dissociate at the donor-acceptor interface, leading to charge separation.
- The resulting electrons and holes contribute to photocurrent.
- Molecular targets and pathways involve energy levels, intermolecular interactions, and charge transport.
Vergleich Mit ähnlichen Verbindungen
- PBDTDTBTz’s uniqueness lies in its BDT-BTz alternating structure.
- Similar compounds include other BDT-based polymers (e.g., PTBTBDT ) and BTz derivatives (e.g., dTdCNBTz ).
- These compounds vary in bandgap, solubility, and optoelectronic properties.
Eigenschaften
IUPAC Name |
2-octyl-4,7-dithiophen-2-ylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S2/c1-2-3-4-5-6-7-14-25-23-21-17(19-10-8-15-26-19)12-13-18(22(21)24-25)20-11-9-16-27-20/h8-13,15-16H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFJGDKTBBGJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
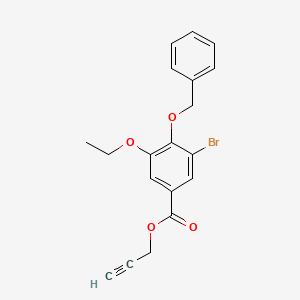
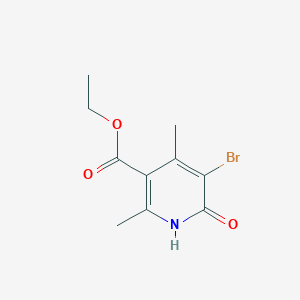
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)

![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)



